(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-benzylpiperidin-1-yl)methanone
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Description
(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-benzylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H26N6O and its molecular weight is 402.502. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
Pyrazolines and their derivatives have been reported to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been shown to have excellent thermal stabilities .
Dosage Effects in Animal Models
Related compounds have been shown to have neurotoxic potentials .
Metabolic Pathways
Related compounds have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Related compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Related compounds have been shown to have effects on specific compartments or organelles .
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O/c30-23(27-11-7-19(8-12-27)13-18-5-2-1-3-6-18)20-15-28(16-20)21-14-22(25-17-24-21)29-10-4-9-26-29/h1-6,9-10,14,17,19-20H,7-8,11-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZRQYKSKOBPBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.